molecular formula C17H12F3NO3S B1668644 CAY10404 CAS No. 340267-36-9

CAY10404

Cat. No.: B1668644
CAS No.: 340267-36-9
M. Wt: 367.3 g/mol
InChI Key: KKBWWVXRKULXHF-UHFFFAOYSA-N
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Description

CAY10404 is a highly selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme responsible for the formation of prostaglandins from arachidonic acid, which are involved in inflammation and vascular homeostasis. This compound is known for its potent anti-inflammatory, analgesic, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10404, a diarylisoxazole, can be synthesized through a multi-step process involving the formation of the isoxazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

CAY10404 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

CAY10404 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.

    Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving cyclooxygenase-2 activity.

    Industry: Utilized in the development of new anti-inflammatory and analgesic drugs

Mechanism of Action

CAY10404 exerts its effects by selectively inhibiting cyclooxygenase-2, thereby reducing the production of prostaglandins involved in inflammation and pain. The compound also inhibits the PKB/Akt and MAPK signaling pathways, leading to apoptosis in cancer cells. This dual mechanism of action makes this compound a potent anti-inflammatory and anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CAY10404 is unique due to its high selectivity for cyclooxygenase-2 over cyclooxygenase-1, with a selectivity index of greater than 500,000. This high selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors. Additionally, its ability to inhibit the PKB/Akt and MAPK signaling pathways adds to its therapeutic potential in cancer treatment .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBWWVXRKULXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439810
Record name 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340267-36-9
Record name 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7 (5.4 mg, 0.013 mmol), anhydrous KF (1.1 mg, 0.019 mmol), Kryptofix® 222 (7.0 mg, 0.019 mmol) and dry MeCN (1.0 mL) was refluxed for 50 min. The reaction mixture was diluted with H2O (5 mL) and passed through a Waters Sep-Pak® C-18 cartridge (1 mL). The cartridge was washed with H2O (3×3 mL) and with MeCN (3 mL). The MeCN eluate was purified by semi-preparative HPLC (Phenomenex® HPLC column: aqua, 5μ, C-18, 10 mm×250 mm) with MeCN—H2O (3:1) containing 0.075% TFA (5 mL/min). The fractions at 22-25 min were combined and concentrated to yield 8 (2.3 mg, 50%) as a colorless solid. The 1H NMR spectrum was identical with those reported (Habeeb, A. G.; Rao, P. N. P.; Knaus, E. E. Drug Dev. Res. 2000, 51, 273-286).
Name
7
Quantity
5.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
222
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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